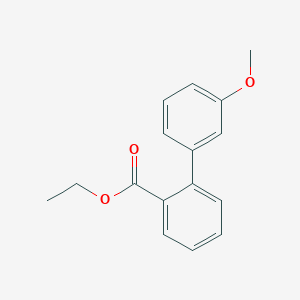
3'-methoxy-biphenyl-2-carboxylic acid ethyl ester
説明
Ethyl 3’-methoxy[1,1’-biphenyl]-2-carboxylate is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of an ethyl ester group at the 2-position and a methoxy group at the 3’-position of the biphenyl structure. It is used in various chemical reactions and has applications in scientific research.
特性
CAS番号 |
184773-35-1 |
|---|---|
分子式 |
C16H16O3 |
分子量 |
256.30 g/mol |
IUPAC名 |
ethyl 2-(3-methoxyphenyl)benzoate |
InChI |
InChI=1S/C16H16O3/c1-3-19-16(17)15-10-5-4-9-14(15)12-7-6-8-13(11-12)18-2/h4-11H,3H2,1-2H3 |
InChIキー |
IGRUKUVNOFZQSD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=CC=C1C2=CC(=CC=C2)OC |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3’-methoxy[1,1’-biphenyl]-2-carboxylate typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing biphenyl derivatives .
Industrial Production Methods
Industrial production of Ethyl 3’-methoxy[1,1’-biphenyl]-2-carboxylate may involve large-scale Suzuki-Miyaura coupling reactions. The reagents used include aryl halides, organoboron compounds, and palladium catalysts. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation .
化学反応の分析
Types of Reactions
Ethyl 3’-methoxy[1,1’-biphenyl]-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 3’-hydroxy[1,1’-biphenyl]-2-carboxylate.
Reduction: Formation of ethyl 3’-methoxy[1,1’-biphenyl]-2-methanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
科学的研究の応用
Ethyl 3’-methoxy[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds
作用機序
The mechanism of action of Ethyl 3’-methoxy[1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the biphenyl ring acts as a nucleophile. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
類似化合物との比較
Similar Compounds
Biphenyl: A simpler structure without the methoxy and ester groups.
3-Methylbiphenyl: Contains a methyl group instead of a methoxy group.
Ethyl 3’-hydroxy[1,1’-biphenyl]-2-carboxylate: Similar structure with a hydroxyl group instead of a methoxy group
Uniqueness
Ethyl 3’-methoxy[1,1’-biphenyl]-2-carboxylate is unique due to the presence of both the methoxy and ester groups, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound in organic synthesis and research applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


